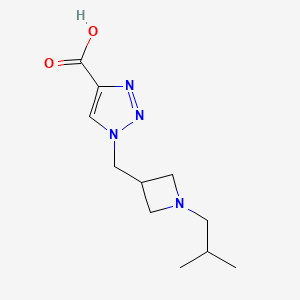

1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-((1-Isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a substituted azetidine ring. The compound combines the rigidity of the azetidine moiety with the bioisosteric triazole ring, which is known for its metabolic stability and hydrogen-bonding capabilities . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), a common method for triazole formation, followed by functionalization of the azetidine ring .

Properties

Molecular Formula |

C11H18N4O2 |

|---|---|

Molecular Weight |

238.29 g/mol |

IUPAC Name |

1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid |

InChI |

InChI=1S/C11H18N4O2/c1-8(2)3-14-4-9(5-14)6-15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17) |

InChI Key |

DYHCHKKMMQKTJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CC(C1)CN2C=C(N=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient synthetic route to 1-substituted 1H-1,2,3-triazole derivatives, including this compound, is the Copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This method is favored because of its:

- High regioselectivity (producing 1,4-disubstituted triazoles)

- Mild reaction conditions

- High yields and reproducibility

- Preparation of azide and alkyne precursors : The isobutylazetidin-3-yl moiety is functionalized to introduce an azide or alkyne group.

- CuAAC reaction : The azide and alkyne are reacted in the presence of a copper(I) catalyst, typically CuSO4/sodium ascorbate or CuI, in solvents such as water, t-butanol, or DMF.

- Carboxylic acid functionalization : The triazole formed is then functionalized at the 4-position with a carboxylic acid group, often through subsequent oxidation or ester hydrolysis steps.

This method has been reported in various research and patent documents as the preferred approach for synthesizing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the isobutylazetidinyl derivative.

Stepwise Synthesis via Brominated Intermediates and Grignard Reagents

A patented industrially suitable method involves:

- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates.

- Treatment with Grignard reagents such as isopropylmagnesium chloride to selectively substitute bromine atoms.

- Subsequent hydrolysis and crystallization steps to isolate the desired 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

- Methylation reactions using methyl iodide and alkali under controlled temperatures to yield methyl esters.

- Final hydrolysis to obtain the free carboxylic acid.

This method is designed to overcome limitations of earlier syntheses that used expensive or hazardous raw materials (e.g., propiolic acid ethyl ester and sodium azide) and to provide a scalable, environmentally friendlier process suitable for industrial production.

Comparative Table of Preparation Methods

Research Findings and Notes

- The CuAAC method remains the most widely used for laboratory-scale synthesis due to its efficiency and selectivity.

- Industrial methods focus on safer, scalable alternatives to azide chemistry, such as brominated intermediates and organometallic reagents.

- Protection/deprotection techniques are critical for controlling regioselectivity and avoiding isomeric side products in triazole carboxylic acid synthesis.

- The isobutylazetidinyl substituent adds synthetic complexity but can be introduced via functionalized azetidine precursors prior to the cycloaddition step.

- The compound’s biological potential is linked to its triazole scaffold and azetidine moiety, making efficient synthesis important for drug discovery research.

Chemical Reactions Analysis

Types of Reactions

1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential pharmaceutical agent due to its bioactive properties.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Substituted Triazole Carboxylic Acids

- 1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2361767-17-9): This analog lacks the isobutyl group on the azetidine.

1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2098075-85-3) :

Replacing isobutyl with a methylsulfonyl group introduces strong electron-withdrawing effects, which may alter binding interactions in enzymatic targets (e.g., carbonic anhydrase-II) .

Aromatic-Substituted Triazole Carboxylic Acids

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound exhibits significant antibacterial activity against Gram-positive and Gram-negative pathogens, including Vibrio cholerae. The ortho-aminophenyl group enables π-π stacking and hydrogen bonding, contributing to its antimicrobial efficacy .

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid :

The ethoxyphenyl and formyl groups induce ring-chain tautomerism, forming a cyclic hemiacetal in solution. This tautomerism may limit its stability but offers unique reactivity for further derivatization .

Heterocyclic-Substituted Triazole Carboxylic Acids

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This derivative shows antiproliferative activity against lung (NCI-H522) and melanoma (LOX IMVI) cancer cell lines, with growth inhibition up to 62%.

1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid :

The chloro-methylphenyl and pyridyl substituents contribute to a high predicted density (1.45 g/cm³) and pKa (2.97), suggesting strong hydrophobic and acidic character .

Physicochemical and Structural Properties

Biological Activity

The compound 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid , identified by its CAS number 2098016-45-4 , is a member of the triazole family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is , with a molecular weight of approximately 220.27 g/mol . The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Antimicrobial Properties

Compounds containing triazole moieties have been extensively studied for their antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacterial strains and fungi by interfering with their metabolic pathways. For instance, studies have shown that derivatives of triazoles effectively inhibit the enzyme lanosterol 14α-demethylase , which is crucial for sterol biosynthesis in fungi .

Anti-inflammatory Effects

Recent investigations suggest that compounds similar to 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid may exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This property could make them useful in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Anticancer Activity

Emerging evidence points towards the potential of this compound in anticancer therapies . Triazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways . The ability to selectively target cancer cells while sparing normal cells enhances their therapeutic index.

Study 1: Antimicrobial Activity

In a study investigating the antimicrobial efficacy of various triazole derivatives, 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid was shown to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections.

Study 2: Anti-inflammatory Mechanism

A preclinical trial assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. Results indicated a marked reduction in paw swelling and histological evidence of decreased inflammatory cell infiltration compared to control groups. The compound's ability to downregulate inflammatory markers was confirmed through ELISA assays .

Study 3: Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that treatment with 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid resulted in significant apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, suggesting that this compound may act as a potent anticancer agent by triggering programmed cell death mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves two key steps:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Reacting an azide-functionalized azetidine precursor with a propiolate ester (e.g., methyl propiolate) under Cu(I) catalysis to form the triazole core. Reaction conditions often include DMSO as a solvent, CuI as a catalyst, and triethylamine as a base .

- Ester hydrolysis: Hydrolysis of the methyl ester intermediate using aqueous LiOH or NaOH in THF/MeOH to yield the carboxylic acid derivative. Yields range from 60–85% depending on steric and electronic factors .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy: and NMR in DMSO- or CDCl to confirm regioselectivity of the triazole ring and substituent integration (e.g., δ 8.11–9.28 ppm for triazole protons) .

- LCMS/HRMS: To verify molecular ion peaks (e.g., [M+H]) and purity (>95% by HPLC) .

- X-ray crystallography: For unambiguous structural confirmation using SHELXL refinement (e.g., anisotropic displacement parameters, R-factor < 0.05) .

Q. How is the compound’s preliminary bioactivity assessed in academic research?

- In vitro assays: Screening against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays. IC values are calculated from dose-response curves .

- Solubility optimization: Co-solvents (DMSO/PBS mixtures) or pH adjustment (2.0–7.4) are used to enhance aqueous solubility for cell-based studies .

Advanced Research Questions

Q. How can conflicting 1H^1 \text{H}1H NMR data between synthetic batches be systematically resolved?

- Variable-temperature NMR: To identify dynamic processes (e.g., rotamers) causing signal splitting .

- Deuterium exchange experiments: Differentiate exchangeable protons (e.g., NH) from aromatic/triazole protons .

- X-ray validation: Compare experimental crystallographic data with NMR-derived models to resolve ambiguities .

Q. What strategies improve the yield of the CuAAC step for sterically hindered intermediates?

- Catalyst optimization: Replace CuI with Cu(OAc)/sodium ascorbate systems to reduce side reactions .

- Solvent screening: Test polar aprotic solvents (DMF, DMSO) vs. toluene/water biphasic systems to enhance regioselectivity .

- Microwave-assisted synthesis: Reduce reaction time (30 min vs. 24 h) and improve yields by 10–15% .

Q. How are discrepancies between computational docking models and crystallographic data addressed?

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Hydrolytic stability assays: Monitor degradation in PBS (pH 7.4, 37°C) via LCMS. The triazole ring and azetidine moiety show resistance to hydrolysis over 72 hours .

- Metabolic profiling: Incubation with liver microsomes identifies CYP450-mediated oxidation as the primary degradation pathway .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell lines?

- Assay normalization: Use housekeeping genes (e.g., GAPDH) or dual-luciferase systems to control for cell viability variations .

- Membrane permeability studies: Measure intracellular concentrations via LCMS/MS to distinguish poor uptake from true inactivity .

Q. What experimental controls are essential when studying the compound’s metal-binding properties?

- EDTA controls: Chelate trace metals in buffers to prevent false-positive interactions .

- ITC validation: Use isothermal titration calorimetry to quantify binding stoichiometry and affinity independently of spectroscopic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.